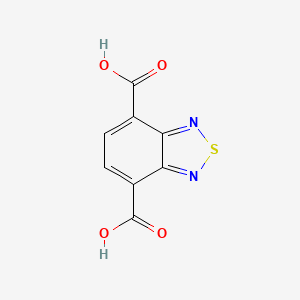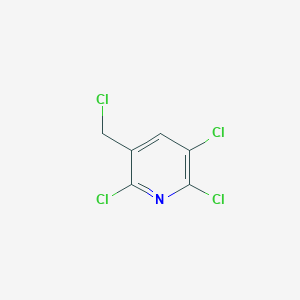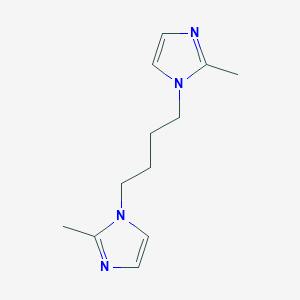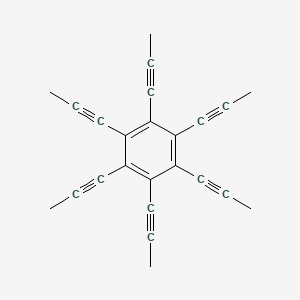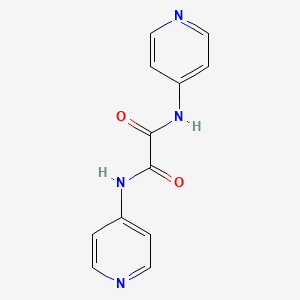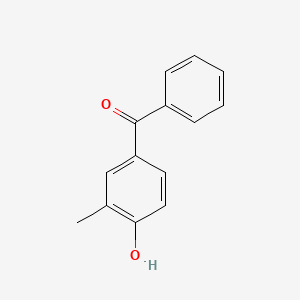
4-Fluorocinnamaldehyde
Übersicht
Beschreibung
4-Fluorocinnamaldehyde, also known as (E)-3-(4-Fluorophenyl)-2-propenal, is an organic compound with the molecular formula C9H7FO. It is a derivative of cinnamaldehyde where a fluorine atom is substituted at the para position of the phenyl ring.
Wirkmechanismus
Target of Action
4-Fluorocinnamaldehyde, also known as (E)-3-(4-Fluorophenyl)-2-propenal , is a small organic molecule that has been used in the development of chemosensor probes
Mode of Action
The mode of action of this compound is primarily related to its role as a chemosensor. It has been applied to the anion recognition and sensing process . The compound interacts with specific anions, resulting in color changes that can be detected by the naked eye
Result of Action
The primary result of this compound’s action is the colorimetric recognition of specific anions . This property has been exploited in the development of chemosensor probes, which can differentiate between different anions based on the color changes induced by this compound
Action Environment
The action of this compound as a chemosensor is likely influenced by various environmental factors, including the presence of different anions and the solvent used. For instance, it has been shown to differentiate between F− and AcO−/CN− anions in acetonitrile . .
Biochemische Analyse
Biochemical Properties
4-Fluorocinnamaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the growth and biofilm formation of certain bacteria, such as Agrobacterium tumefaciens . This inhibition is achieved through its interaction with bacterial enzymes and proteins involved in biofilm formation and virulence. The compound’s ability to disrupt these processes makes it a potential candidate for developing new antimicrobial agents.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation and reduces cell growth and virulence . In mammalian cells, it has been studied for its potential anticancer properties. The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis in cancer cells . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an inhibitor of specific enzymes and proteins involved in biofilm formation and virulence in bacteria . In cancer cells, it binds to and modulates the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular metabolism . These interactions result in the inhibition of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that its antimicrobial and anticancer effects can persist, although the potency may diminish over time. This highlights the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to healthy cells and tissues. These threshold effects emphasize the need for careful dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic conversion to produce metabolites that may contribute to its biological activity. These metabolic pathways can influence the overall efficacy and safety of the compound in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . In bacterial cells, it localizes to the cell membrane and cytoplasm, where it exerts its antimicrobial effects . In mammalian cells, it may accumulate in the cytoplasm and nucleus, affecting cellular processes related to cancer progression . These localization patterns are essential for understanding its mode of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluorocinnamaldehyde can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran .
Another method involves the Heck reaction, where 4-fluoroiodobenzene is coupled with acrolein in the presence of a palladium catalyst and a base such as triethylamine. This reaction is usually performed under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-fluorocinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-fluorocinnamyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Fluorocinnamic acid.
Reduction: 4-Fluorocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluorocinnamaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential antimicrobial properties and as a precursor for pharmaceutical intermediates.
Vergleich Mit ähnlichen Verbindungen
4-Fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
4-Bromocinnamaldehyde: Similar in structure but with a bromine atom instead of fluorine. It has different reactivity and applications.
4-Nitrocinnamaldehyde: Contains a nitro group, making it more electron-withdrawing and reactive in certain chemical reactions.
4-Chlorocinnamaldehyde: Similar to this compound but with a chlorine atom, affecting its chemical properties and reactivity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYEWBILJZDQH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51791-26-5, 24654-55-5 | |
| Record name | (2E)-3-(4-fluorophenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B3178286.png)

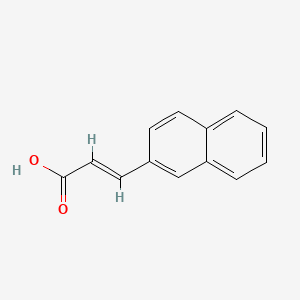
![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)


